4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile
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Overview
Description
4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile is an organic compound with the molecular formula C16H13NO2 It is characterized by the presence of a benzonitrile group attached to a 2-oxoethyl chain, which is further substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 4-cyanobenzyl bromide.
Condensation Reaction: The first step involves a condensation reaction between 3-methoxybenzaldehyde and 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be employed to convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its biological activity, including its potential as an anti-inflammatory or antimicrobial agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural products.
Mechanism of Action
The mechanism of action of 4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the biological target being studied.
Comparison with Similar Compounds
Similar Compounds
4-[2-(3-Hydroxyphenyl)-2-oxoethyl]benzonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
4-[2-(3-Methylphenyl)-2-oxoethyl]benzonitrile: Similar structure but with a methyl group instead of a methoxy group.
4-[2-(3-Fluorophenyl)-2-oxoethyl]benzonitrile: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the compound’s activity.
Properties
IUPAC Name |
4-[2-(3-methoxyphenyl)-2-oxoethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-4-2-3-14(10-15)16(18)9-12-5-7-13(11-17)8-6-12/h2-8,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSPHGYZXBYEMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383257 |
Source
|
Record name | 4-[2-(3-methoxyphenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146653-57-8 |
Source
|
Record name | 4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146653-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(3-methoxyphenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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